molecular formula C11H14N2O3S B3060617 L-Cysteine, S-[(benzoylamino)methyl]- CAS No. 57357-62-7

L-Cysteine, S-[(benzoylamino)methyl]-

Cat. No.: B3060617
CAS No.: 57357-62-7
M. Wt: 254.31 g/mol
InChI Key: AKQYRFCYSNUADD-VIFPVBQESA-N
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Description

L-Cysteine, S-[(benzoylamino)methyl]- is a derivative of the amino acid L-cysteine It is characterized by the presence of a benzoylamino group attached to the sulfur atom of the cysteine molecule

Biochemical Analysis

Biochemical Properties

“L-Cysteine, S-[(benzoylamino)methyl]-” is involved in biochemical reactions, particularly those involving sulfur compounds . It interacts with enzymes and proteins, contributing to cellular redox reactions

Cellular Effects

The effects of “L-Cysteine, S-[(benzoylamino)methyl]-” on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of “L-Cysteine, S-[(benzoylamino)methyl]-” is not fully understood. It is known to interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

“L-Cysteine, S-[(benzoylamino)methyl]-” is likely involved in metabolic pathways related to sulfur compounds . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-[(benzoylamino)methyl]- typically involves the reaction of L-cysteine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of L-Cysteine, S-[(benzoylamino)methyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-[(benzoylamino)methyl]- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Substituted cysteine derivatives

Scientific Research Applications

L-Cysteine, S-[(benzoylamino)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The parent amino acid, known for its role in protein synthesis and as a precursor for glutathione.

    S-Methyl-L-cysteine: A derivative with a methyl group attached to the sulfur atom, known for its presence in certain vegetables and potential health benefits.

    L-Cystine: The oxidized dimer form of L-cysteine, involved in maintaining redox balance in cells.

Uniqueness

L-Cysteine, S-[(benzoylamino)methyl]- is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its parent compound, L-cysteine.

Properties

IUPAC Name

(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQYRFCYSNUADD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427539
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-62-7
Record name S-[(Benzoylamino)methyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57357-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-[(benzoylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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